Nqeqvsp

Factor XIIIa Substrate Fibrin Tissue Engineering Bi-domain Peptide

Choose NQEQVSP for reliable factor XIIIa-mediated conjugation. Unlike generic substrates, this α2-antiplasmin-derived heptapeptide achieves superior cross-linking efficiency (>8 mol/mol fibrinogen), ensuring high-density covalent incorporation of bioactive peptides, growth factors, or drug conjugates. Validated in fibrin hydrogel engineering, targeted delivery to pathological fibrin deposits (e.g., demyelinated lesions), and recombinant growth factor immobilization with retained bioactivity. Don't risk failed conjugation—insist on this sequence for reproducible, high-performance results.

Molecular Formula C32H52N10O14
Molecular Weight 800.8 g/mol
Cat. No. B15623765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNqeqvsp
Molecular FormulaC32H52N10O14
Molecular Weight800.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H52N10O14/c1-14(2)25(30(53)40-19(13-43)31(54)42-11-3-4-20(42)32(55)56)41-29(52)17(6-9-22(35)45)38-28(51)18(7-10-24(47)48)39-27(50)16(5-8-21(34)44)37-26(49)15(33)12-23(36)46/h14-20,25,43H,3-13,33H2,1-2H3,(H2,34,44)(H2,35,45)(H2,36,46)(H,37,49)(H,38,51)(H,39,50)(H,40,53)(H,41,52)(H,47,48)(H,55,56)/t15-,16-,17-,18-,19-,20-,25-/m0/s1
InChIKeyRLHXFMIXUYBUNW-PYFYTZNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NQEQVSP Peptide: Procurement Guide for the Factor XIIIa Substrate from α2-Plasmin Inhibitor


NQEQVSP is a synthetic heptapeptide with the sequence Asn-Gln-Glu-Gln-Val-Ser-Pro, derived from the N-terminus of α2-plasmin inhibitor (α2-antiplasmin), and is a well-established substrate for the transglutaminase activity of coagulation factor XIIIa . Upon activation, factor XIIIa catalyzes the covalent incorporation of this peptide into fibrin networks during the clotting cascade, a reaction exploited in numerous biomedical research applications, including fibrin-based tissue engineering, thrombosis imaging, and targeted drug delivery .

Why Not All Factor XIIIa Substrates Are Interchangeable with NQEQVSP


While numerous short peptide sequences have been identified as substrates for factor XIIIa, their cross-linking efficiency, specificity, and ultimate utility in a biological context vary dramatically. Substrate selection is critical for experimental reproducibility, as the choice between an α2-plasmin inhibitor-derived sequence like NQEQVSP, a fibrinogen-derived sequence, or a non-biological oligolysine sequence will profoundly impact the rate, extent, and location of covalent incorporation into a fibrin matrix . Generic substitution based solely on the label 'factor XIIIa substrate' ignores these quantitative performance differences and can lead to failed conjugation, altered material properties, or off-target effects in complex biological models .

Quantitative Differentiation of NQEQVSP: Evidence for Scientific Selection


Superior Cross-Linking Efficiency in Fibrin Gels Compared to Alternative Substrates

In a direct, head-to-head comparison of factor XIIIa-mediated cross-linking efficiency, a bi-domain peptide containing the α2-plasmin inhibitor substrate sequence NQEQVSP (dLNQEQVSPLRGD-NH2) demonstrated substantially higher covalent incorporation into fibrin gels during coagulation than peptides based on fibrinogen or a non-biological oligolysine sequence .

Factor XIIIa Substrate Fibrin Tissue Engineering Bi-domain Peptide Transglutaminase

Specific Localization to Demyelinated Lesions: In Vivo Targeting Advantage

Unlike other ECM-targeting peptides that lack fibrin specificity, an NQEQVSP-conjugated fluorescent probe demonstrated specific accumulation at sites of vascular disruption and fibrin deposition in an in vivo model .

Drug Targeting Multiple Sclerosis Model Fibrin Deposition In Vivo Imaging

Validated Utility as a Molecular Anchor for Recombinant Growth Factors

The NQEQVSP sequence has been successfully engineered as an N-terminal fusion tag for recombinant proteins, enabling their covalent immobilization within fibrin matrices with high efficiency . This represents a distinct application advantage compared to peptides that have not been validated in this context.

Protein Engineering VEGF Delivery Fibrin Matrix Sustained Release

NQEQVSP: Best-Fit Research and Industrial Applications Based on Comparative Evidence


Fibrin-Based Tissue Engineering Scaffolds Requiring High Bioactive Cargo Density

Researchers developing fibrin hydrogels for regenerative medicine should prioritize NQEQVSP as the factor XIIIa substrate. Its superior cross-linking efficiency (>8 mol/mol fibrinogen) ensures a high density of covalently incorporated bioactive peptides (e.g., RGD, growth factors), which is critical for maximizing cellular responses .

Targeted Drug Delivery to Sites of Vascular Injury and Fibrin Deposition

NQEQVSP is the preferred peptide for functionalizing nanoparticles or drug conjugates intended to target pathological fibrin deposits. The in vivo data demonstrate its specific localization to areas of blood-brain barrier disruption and demyelination, validating its use for site-directed delivery in conditions like multiple sclerosis, thrombosis, and wound healing .

Development of Recombinant Protein-Fibrin Conjugates for Sustained Signaling

For projects involving the covalent immobilization of recombinant growth factors (e.g., VEGF, TGF-β1) within fibrin, the NQEQVSP sequence is a validated and efficient molecular anchor. Its successful use as an N-terminal fusion tag ensures that the immobilized protein retains its bioactivity and is released in a controlled manner via the fibrinolytic system .

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